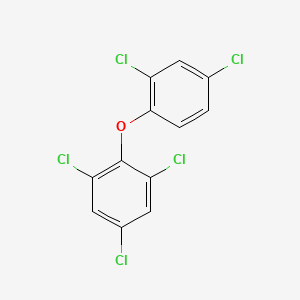
2,2',4,4',6-Pentachlorodiphenyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2',4,4',6-Pentachlorodiphenyl ether, also known as this compound, is a useful research compound. Its molecular formula is C12H5Cl5O and its molecular weight is 342.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Industrial Applications
-
Flame Retardants :
- 2,2',4,4',6-Pentachlorodiphenyl ether has been widely used as a flame retardant in plastics, textiles, and electrical devices. Its effectiveness in reducing flammability has made it a common additive in consumer products such as furniture and electronic appliances.
-
Additives in Electrical Equipment :
- Due to its insulating properties and thermal stability, this compound has been incorporated into electrical equipment to enhance safety and performance. It has been used in transformers and capacitors, contributing to the longevity and reliability of these devices.
-
Environmental Monitoring :
- This compound is also utilized in environmental studies as a marker for assessing pollution levels. Its persistence in the environment makes it a relevant subject for research on the effects of persistent organic pollutants (POPs) on ecosystems.
Research indicates that this compound interacts with various biological systems, raising concerns about its potential toxicity. Studies have shown that exposure can disrupt endocrine functions and neurodevelopmental processes.
- Neurodevelopmental Toxicity :
- Endocrine Disruption :
Case Studies
-
Case Study on Neurodevelopment :
A study conducted on neonatal mice exposed to this compound showed significant alterations in behavior and neurological function. The research highlighted changes in protein expression related to neuronal growth and differentiation . -
Environmental Impact Assessment :
A comprehensive assessment of sediment samples from contaminated sites revealed the presence of this compound alongside other chlorinated compounds. The findings indicated a correlation between the levels of this compound and adverse effects on local wildlife populations .
Analyse Chemischer Reaktionen
Nucleophilic Substitution Reactions
The electron-withdrawing chlorine atoms activate specific positions on the aromatic rings for nucleophilic substitution. Key observations include:
-
Preferred Sites : Chlorine atoms at the 2- and 6-positions undergo substitution more readily due to reduced steric hindrance and electronic activation12.
-
Reagents : Reactions with methoxide (CH₃O⁻) or hydroxide (OH⁻) in polar aprotic solvents (e.g., DMSO) yield hydroxylated or methoxylated derivatives23.
-
Mechanism : Proceeds via an SₙAr (nucleophilic aromatic substitution) mechanism, requiring dechlorination at meta/para positions relative to the ether oxygen1.
Example Reaction :
C H Cl O+CH O →C H Cl O CH +Cl
Reductive Dechlorination
Reductive pathways are critical for environmental degradation and detoxification:
-
Conditions : Catalytic hydrogenation (H₂/Pd-C) or treatment with zero-valent iron (Fe⁰) in aqueous media14.
-
Products : Sequential removal of chlorine atoms generates less chlorinated diphenyl ethers (e.g., tetrachloro- and trichloro-derivatives)4.
-
Kinetics : The 4'-chlorine is most resistant to reduction due to steric protection from adjacent substituents1.
Degradation Pathway :
| Step | Cl Removed | Intermediate Product |
|---|---|---|
| 1 | 6-position | 2,2',4,4'-Tetrachlorodiphenyl ether |
| 2 | 2'-position | 2,4,4'-Trichlorodiphenyl ether |
Oxidation Pathways
Oxidative transformations occur under strong acidic or enzymatic conditions:
-
Reagents : KMnO₄/H₂SO₄ or cytochrome P450 enzymes induce hydroxylation at the 3-position, forming quinone-like structures4.
-
Byproducts : Chlorinated dibenzofurans may form via intramolecular cyclization under high-temperature oxidation4.
Oxidation Reaction :
C H Cl OKMnO4/H+C H Cl O +H O
Environmental Degradation and Biotransformation
Field and laboratory studies highlight its persistence and transformation in ecosystems:
-
Photolysis : UV irradiation in aqueous solutions yields 2,2',4,4'-tetrachlorodiphenyl ether as the primary photoproduct4.
-
Microbial Action : Anaerobic bacteria (e.g., Dehalococcoides) selectively remove para-chlorines, producing 2,2',6-trichlorodiphenyl ether14.
Environmental Half-Lives :
| Medium | Half-Life (Days) | Conditions |
|---|---|---|
| Water | 120–180 | pH 7, 25°C |
| Soil | 300–600 | Aerobic, 20°C |
Comparative Reactivity with Analogues
The chlorine substitution pattern significantly influences reactivity:
| Compound | Relative Reactivity (SₙAr) | Major Reaction Site |
|---|---|---|
| 2,2',4,4',6-Pentachlorodiphenyl ether | 1.0 (Reference) | 6-position |
| 2,2',4,4',5-Pentachlorodiphenyl ether | 0.7 | 5-position |
| 2,3',4,4',6-Pentachlorodiphenyl ether | 0.5 | 3'-position |
Eigenschaften
CAS-Nummer |
104294-16-8 |
|---|---|
Molekularformel |
C12H5Cl5O |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
1,3,5-trichloro-2-(2,4-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H5Cl5O/c13-6-1-2-11(8(15)3-6)18-12-9(16)4-7(14)5-10(12)17/h1-5H |
InChI-Schlüssel |
FONWDRSQXQZNBN-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2=C(C=C(C=C2Cl)Cl)Cl |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2=C(C=C(C=C2Cl)Cl)Cl |
Key on ui other cas no. |
104294-16-8 |
Synonyme |
2,2',4,4',6-pentachlorodiphenyl ether CDE1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















